
1-Ethenoxy-4-(4-ethenoxyphenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Bis(vinyloxy)biphenyl is an organic compound characterized by the presence of two vinyloxy groups attached to a biphenyl core. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(vinyloxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with vinyl ethers under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production methods for 4,4’-Bis(vinyloxy)biphenyl often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4,4’-Bis(vinyloxy)biphenyl undergoes various types of chemical reactions, including:
Oxidation: The vinyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding biphenyl derivatives.
Substitution: The vinyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce biphenyl derivatives.
Aplicaciones Científicas De Investigación
4,4’-Bis(vinyloxy)biphenyl has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with unique properties.
Biology: Investigated for its potential use in the development of bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’-Bis(vinyloxy)biphenyl involves its ability to undergo various chemical transformations, which can be exploited in different applications. The vinyloxy groups provide reactive sites for further functionalization, allowing the compound to interact with various molecular targets and pathways.
Comparación Con Compuestos Similares
4,4’-Dihydroxybiphenyl: A precursor in the synthesis of 4,4’-Bis(vinyloxy)biphenyl.
4,4’-Di-tert-butylbiphenyl: Another biphenyl derivative with different functional groups.
Biphenol: A compound with two hydroxyl groups attached to the biphenyl core.
Uniqueness: 4,4’-Bis(vinyloxy)biphenyl is unique due to the presence of vinyloxy groups, which impart distinct reactivity and potential for further functionalization compared to other biphenyl derivatives.
Propiedades
Fórmula molecular |
C16H14O2 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
1-ethenoxy-4-(4-ethenoxyphenyl)benzene |
InChI |
InChI=1S/C16H14O2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h3-12H,1-2H2 |
Clave InChI |
KDMKNYRMJYZBBQ-UHFFFAOYSA-N |
SMILES canónico |
C=COC1=CC=C(C=C1)C2=CC=C(C=C2)OC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


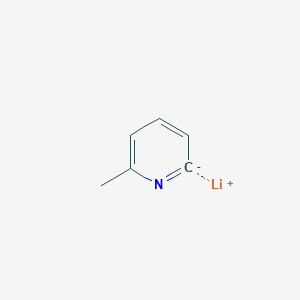
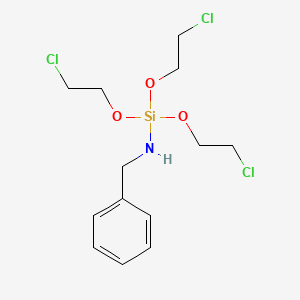

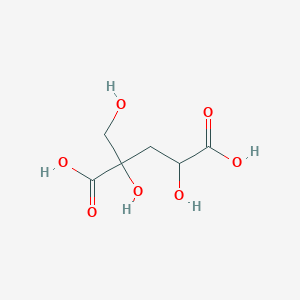

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
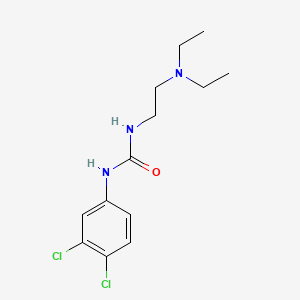
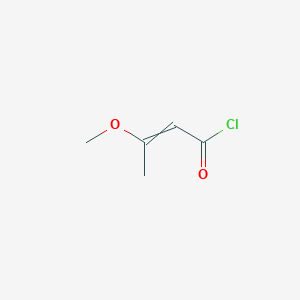

![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(2-methoxyphenyl)methanimine]](/img/structure/B14345461.png)
![1-Ethoxy-4-phenylbicyclo[2.2.2]octane](/img/structure/B14345467.png)
![2,2-Dimethyl-3-methylidenebicyclo[2.2.2]octane](/img/structure/B14345475.png)
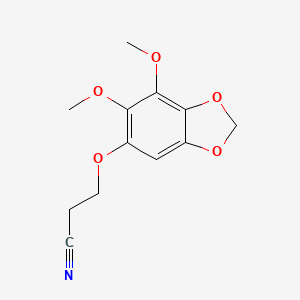
![[2,4,5-Tris(acetyloxymethyl)cyclohexyl]methyl ethanoate](/img/structure/B14345486.png)
